Azure II eosinat for microscopy

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

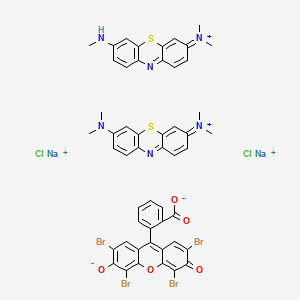

Azure II eosinate is a compound primarily used in microscopy for staining purposes. It is a mixture of equal parts of the basic coal tar dyes methylene blue, Azure B, and eosin. This compound is particularly significant in the preparation of Romanowsky-Giemsa stains, which are used for staining blood elements and other cellular components .

Mechanism of Action

Target of Action

Azure II Eosinat, also known as MFCD00084753, is primarily used for staining various cellular elements . It targets nuclei, goblet cells, striated muscle, endothelial cells, smooth muscle, cytoplasm, lipid droplets, red blood cells, glycogen, collagen, cartilage, mucus granules, elastin, and leukocytes . These targets play crucial roles in the structure and function of cells and tissues.

Mode of Action

Azure II Eosinat is a photosensitizer that can be used to activate chemical species to produce reactive oxygen species . It is activated by light and penetrates deeply into tissue . In watery solution, it forms Azure B eosinates which cause the so-called “Romanowsky-Giemsa effect”, a polychromatic, pH-dependent staining of chromatin .

Biochemical Pathways

The biochemical pathways affected by Azure II Eosinat are primarily related to the generation of reactive oxygen species . These reactive species can interact with various cellular components, leading to changes in cell structure and function. The exact downstream effects depend on the specific cell type and environmental conditions.

Pharmacokinetics

It is known to be soluble and can form a hazy to turbid solution . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The primary result of Azure II Eosinat’s action is the staining of various cellular elements, which allows for their visualization under a microscope . This staining can reveal important information about cell structure and function. Additionally, Azure II Eosinat has been shown to be effective against gram-negative bacteria, with the exception of Pseudomonas aeruginosa .

Action Environment

The action of Azure II Eosinat can be influenced by various environmental factors. For example, its staining effect is pH-dependent . Additionally, its activation as a photosensitizer requires light . Therefore, the efficacy and stability of Azure II Eosinat can vary depending on factors such as light exposure and pH level.

Biochemical Analysis

Biochemical Properties

Azure II eosinat for microscopy plays a significant role in biochemical reactions, particularly in staining procedures. It interacts with various biomolecules, including nucleic acids and proteins. The compound binds to the phosphate groups of nucleic acids, resulting in a color change that enhances the visualization of cellular components under a microscope . Additionally, this compound interacts with proteins, particularly histones, through electrostatic interactions, further aiding in the differentiation of cellular structures .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleic acids can lead to changes in gene expression, while its binding to proteins can affect cellular metabolism . These interactions are crucial for the accurate staining and visualization of cellular components, making this compound an indispensable tool in histological studies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to nucleic acids through electrostatic interactions with phosphate groups, leading to a color change that enhances visualization . Additionally, this compound can inhibit or activate enzymes, depending on the specific biochemical context. These interactions can result in changes in gene expression and cellular metabolism, further highlighting the compound’s importance in staining procedures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, ensuring consistent staining results . Prolonged exposure to light and air can lead to degradation, affecting its staining efficiency . Long-term studies have also indicated that the compound does not have adverse effects on cellular function, making it a reliable staining agent for extended use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stains cellular components without causing toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and altered metabolic processes . These threshold effects highlight the importance of optimizing the dosage to achieve accurate staining results while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by binding to specific enzymes involved in cellular metabolism . These interactions can lead to changes in the overall metabolic profile of cells, further emphasizing the compound’s role in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific cellular components, including nucleic acids and proteins . These interactions ensure that this compound effectively stains the target cellular structures, enhancing visualization under a microscope .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its staining activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound accurately stains the desired cellular components, providing detailed insights into cellular structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azure II eosinate is synthesized by mixing equal ratios of Azure B, methylene blue, and eosin Y powder dyes. The preparation involves dissolving these dyes in a suitable solvent such as methanol or acetic acid . The mixture is then stirred and heated to ensure complete dissolution and reaction.

Industrial Production Methods

In industrial settings, the production of Azure II eosinate follows a similar process but on a larger scale. The dyes are mixed in large reactors, and the solution is heated and stirred continuously. The final product is then filtered, dried, and packaged for use in microscopy .

Chemical Reactions Analysis

Types of Reactions

Azure II eosinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its staining properties.

Reduction: Reduction reactions can alter the chromophore structure, affecting the color and staining efficiency.

Substitution: Substitution reactions can occur, where one functional group is replaced by another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized forms of the dyes, while reduction can lead to the formation of reduced chromophores .

Scientific Research Applications

Azure II eosinate has a wide range of scientific research applications, including:

Chemistry: Used as a staining agent in various chemical analyses and experiments.

Biology: Essential in histology and cytology for staining cellular components, particularly in blood smears.

Medicine: Utilized in diagnostic procedures to identify and study blood cells and other tissues.

Industry: Applied in the production of diagnostic kits and staining solutions for laboratory use .

Comparison with Similar Compounds

Similar Compounds

Azure B: A component of Azure II eosinate, used individually for staining purposes.

Methylene Blue: Another component, widely used as a staining agent in various applications.

Eosin Y: A dye used for staining cytoplasmic components and other cellular elements

Uniqueness

Azure II eosinate is unique due to its combination of three dyes, providing a broader range of staining capabilities compared to individual dyes.

Properties

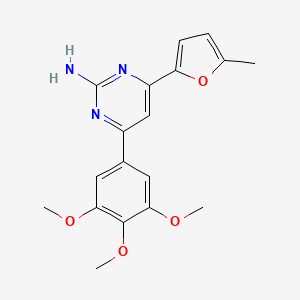

IUPAC Name |

disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25H,(H,27,28);5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDDIABEPMTRIP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

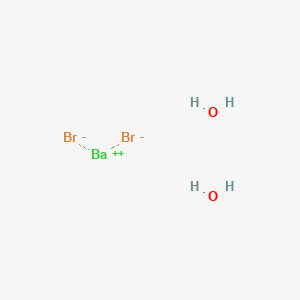

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H40Br4Cl2N6Na2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)

![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)

![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)

![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)

![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)

![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)

![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)

![4-[3,5-Bis(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348295.png)

![4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348296.png)

![4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348299.png)

![4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348315.png)